molecular formula C13H12FN3 B2467568 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-41-3

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2467568
CAS No.: 2034552-41-3
M. Wt: 229.258
InChI Key: RLIVCBBAJQASNI-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of heterocyclic organic compounds It features a tetrahydroisoquinoline core substituted with a 5-fluoropyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-chloro-5-fluoropyrimidine with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts in packed-bed reactors can also be employed to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act as an inhibitor of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core provides structural rigidity, while the fluoropyrimidine moiety enhances its potential for biological activity .

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-12-7-15-13(16-8-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVCBBAJQASNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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